Bromozinc(1+) (4-fluorophenyl)methanide
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Overview
Description
Bromozinc(1+) (4-fluorophenyl)methanide is an organozinc compound that features a bromozinc cation coordinated to a 4-fluorophenylmethanide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+) (4-fluorophenyl)methanide can be synthesized through the reaction of 4-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 4-fluorobenzyl bromide: This can be achieved by brominating 4-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of this compound: The 4-fluorobenzyl bromide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+) (4-fluorophenyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide in a solvent like THF or toluene.
Major Products
Substitution Reactions: The major products are typically substituted benzyl derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Bromozinc(1+) (4-fluorophenyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of functional materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of Bromozinc(1+) (4-fluorophenyl)methanide in chemical reactions involves the nucleophilic attack of the 4-fluorophenylmethanide anion on electrophilic centers. The zinc cation stabilizes the anionic intermediate, facilitating the reaction. In cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the 4-fluorophenyl group to the electrophilic aryl halide.
Comparison with Similar Compounds
Similar Compounds
- Bromozinc(1+) (2-chloro-5-fluorophenyl)methanide
- Bromozinc(1+) (2,5-difluorophenyl)methanide
Uniqueness
Bromozinc(1+) (4-fluorophenyl)methanide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the 4-fluorophenyl group is desired.
Properties
CAS No. |
223761-28-2 |
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Molecular Formula |
C7H6BrFZn |
Molecular Weight |
254.4 g/mol |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ITHMAZGQCBSQFB-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)F.[Zn+]Br |
Origin of Product |
United States |
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